molecular formula C8H16ClNO2 B13524181 Ethyl2-[(cyclopropylmethyl)amino]acetatehydrochloride

Ethyl2-[(cyclopropylmethyl)amino]acetatehydrochloride

Cat. No.: B13524181
M. Wt: 193.67 g/mol
InChI Key: GCGQYTMXRPAQIT-UHFFFAOYSA-N
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Description

Ethyl2-[(cyclopropylmethyl)amino]acetatehydrochloride is a chemical compound with the molecular formula C8H16ClNO2. It is commonly used in various scientific research fields due to its unique chemical properties. This compound is known for its stability and reactivity, making it a valuable substance in both laboratory and industrial settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl2-[(cyclopropylmethyl)amino]acetatehydrochloride typically involves the reaction of ethyl bromoacetate with cyclopropylmethylamine in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group attacks the carbon atom bonded to the bromine, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. This method ensures a consistent and high-quality product suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl2-[(cyclopropylmethyl)amino]acetatehydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of primary amines.

    Substitution: Nucleophilic substitution reactions are common, where the ethyl ester group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or primary amines in ethanol.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Corresponding substituted amines or thiols.

Scientific Research Applications

Ethyl2-[(cyclopropylmethyl)amino]acetatehydrochloride is utilized in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

    Biology: In the study of enzyme-substrate interactions and as a probe for biochemical assays.

    Medicine: Potential use in the development of pharmaceutical compounds due to its bioactive properties.

    Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism by which Ethyl2-[(cyclopropylmethyl)amino]acetatehydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, undergoing enzymatic transformations that lead to the formation of active metabolites. These metabolites can then interact with cellular pathways, influencing biological processes such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Ethyl2-[(cyclopropylmethyl)amino]acetatehydrochloride can be compared with other similar compounds such as:

    Ethyl2-[(methylamino)acetatehydrochloride: Similar in structure but with a methyl group instead of a cyclopropylmethyl group, leading to different reactivity and biological activity.

    Ethyl2-[(ethylamino)acetatehydrochloride: Contains an ethyl group, which affects its solubility and interaction with biological targets.

    Ethyl2-[(propylamino)acetatehydrochloride:

The uniqueness of this compound lies in its cyclopropylmethyl group, which imparts distinct steric and electronic effects, influencing its reactivity and interactions in various chemical and biological contexts.

Properties

Molecular Formula

C8H16ClNO2

Molecular Weight

193.67 g/mol

IUPAC Name

ethyl 2-(cyclopropylmethylamino)acetate;hydrochloride

InChI

InChI=1S/C8H15NO2.ClH/c1-2-11-8(10)6-9-5-7-3-4-7;/h7,9H,2-6H2,1H3;1H

InChI Key

GCGQYTMXRPAQIT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNCC1CC1.Cl

Origin of Product

United States

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